JWH-018 5-hydroxyindole metabolite is a key metabolic byproduct of the synthetic cannabinoid JWH-018. It forms through the biotransformation of JWH-018, primarily via cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP1A2, in the liver. [ [] ] This metabolite serves as an important biomarker for detecting JWH-018 exposure in biological samples, particularly urine, due to its presence even when the parent compound is undetectable. [ [, , ] ] Its identification aids in understanding the metabolism and potential toxicological properties of JWH-018. [ [] ]
While the synthesis of JWH-018 5-hydroxyindole metabolite is not a primary focus of the reviewed literature, it can be achieved through in vitro methods using human liver microsomes or recombinant CYP enzymes, mimicking the metabolic processes in the human body. [ [, ] ] These methods provide a controlled environment for studying the formation and characteristics of this metabolite.
JWH-018 5-hydroxyindole metabolite is primarily involved in phase II metabolic reactions. The most common reaction is glucuronidation, where it conjugates with glucuronic acid, becoming more water-soluble and readily excretable in urine. [ [, , ] ] This conjugation process is essential for understanding the metabolite's pharmacokinetic behavior.
The primary application of JWH-018 5-hydroxyindole metabolite lies in forensic toxicology and drug testing. [ [, , ] ] Its presence in urine serves as a direct indicator of past JWH-018 exposure, aiding in:
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7